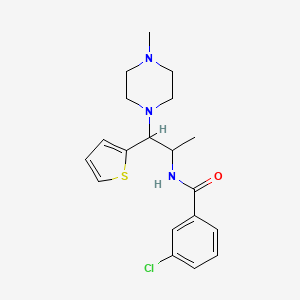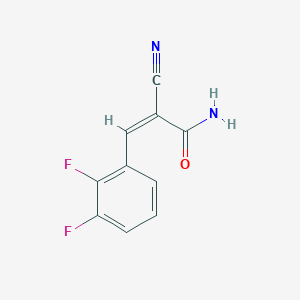![molecular formula C20H20N2O4 B2707619 2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898418-59-2](/img/structure/B2707619.png)
2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound with potential applications across various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which contributes to its specific reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis of 2,3-dimethoxybenzoic acid from 2,3-dimethoxytoluene through oxidation using an oxidizing agent like potassium permanganate.
Step 2: : Conversion of 2,3-dimethoxybenzoic acid to its corresponding acid chloride using reagents like thionyl chloride.
Step 3: : Reaction of the resulting acid chloride with 4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline under controlled conditions to form the desired amide.
Industrial Production Methods
The industrial production might employ continuous flow reactors for enhanced control over reaction parameters, ensuring higher yields and purity.
Use of catalysts to optimize reaction rates and minimize by-product formation.
化学反応の分析
Types of Reactions
Oxidation: : The methoxy groups can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: : The ketone group can be reduced to an alcohol under mild conditions using reducing agents like sodium borohydride.
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, which can modify the compound's functional groups and reactivity.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: : Formation of carboxylic acids from methoxy groups.
Reduction: : Formation of alcohols from the ketone group.
Substitution: : Various substituted aromatic derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry
Used as a precursor or intermediate in organic synthesis.
Study of reaction mechanisms and pathways.
Biology
Potential pharmacological activities due to its complex structure.
Exploration as a molecular probe in biochemical assays.
Medicine
Investigated for therapeutic potential, such as anti-inflammatory or anticancer activities.
Industry
Used in the development of specialty chemicals.
作用機序
Mechanism
Interacts with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways.
The methoxy and ketone groups can form hydrogen bonds or hydrophobic interactions with target proteins, altering their activity.
Molecular Targets and Pathways
Enzymes involved in metabolic pathways.
Receptors on cell membranes that mediate signaling pathways.
類似化合物との比較
Comparison
Compared to similar benzamide derivatives, 2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exhibits unique reactivity due to its specific functional groups.
Similar compounds might include:
2,3-dimethoxybenzamide
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
4-methoxybenzamide derivatives
特性
IUPAC Name |
2,3-dimethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-16-5-3-4-15(19(16)26-2)20(24)21-14-10-12-6-7-17(23)22-9-8-13(11-14)18(12)22/h3-5,10-11H,6-9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOPGIXPQIVAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
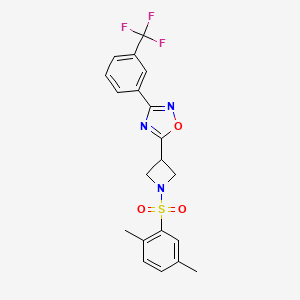
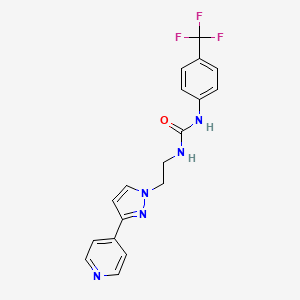
![spiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylic acid](/img/structure/B2707544.png)
![4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2707545.png)
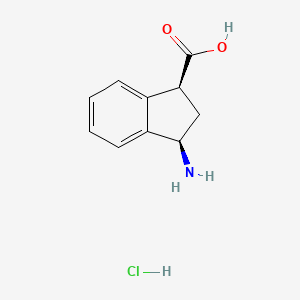
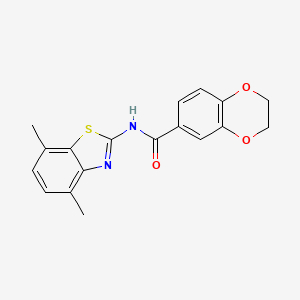
![1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B2707549.png)
![6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2707550.png)
![N-(3-chlorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2707552.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2707554.png)
![N-[3-Oxo-3-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propyl]prop-2-enamide](/img/structure/B2707555.png)
